Davidigénine

Vue d'ensemble

Description

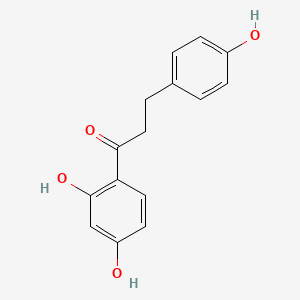

Davidigenin is a member of the class of dihydrochalcones, which are a type of flavonoid. It is characterized by the presence of hydroxy groups at positions 4, 2’, and 4’ on the dihydrochalcone structure. The molecular formula of Davidigenin is C15H14O4, and it has a molecular weight of 258.27 g/mol . This compound is known for its antioxidant, anti-allergic, and anti-asthmatic properties .

Applications De Recherche Scientifique

Davidigenin has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various flavonoid derivatives.

Mécanisme D'action

Target of Action

Davidigenin is a member of the class of dihydrochalcones . It is a secondary metabolite that is ubiquitous in edible and medicinal plants .

Mode of Action

It is known that davidigenin is a product of the metabolic transformation of flavonoids by the gut microbiota . This transformation process may play a crucial role in its interaction with its targets and the resulting changes.

Biochemical Pathways

Davidigenin is a metabolite of Liquiritigenin, an important dihydroflavonoid compound found in Glycyrrhiza uralensis . The metabolic transformation of Liquiritigenin by the gut microbiota results in three possible metabolites: phloretic acid (M3), resorcinol (M4), and M5. M5 is speculated to be Davidigenin . This transformation is part of the flavonoid biosynthetic pathway .

Pharmacokinetics

The bioavailability of flavonoids, including Davidigenin, is generally low after oral administration . This is primarily due to the metabolic transformation of these compounds by the gut microbiota . .

Result of Action

Davidigenin has been found to have excellent absorption in the human intestinal epithelial cell line, Caco-2 . It shows stronger and broader anticancer activity potential and dose-dependent antioxidative stress protection . .

Action Environment

The action, efficacy, and stability of Davidigenin can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolic transformation of Liquiritigenin into Davidigenin . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, could potentially influence the action of Davidigenin.

Analyse Biochimique

Biochemical Properties

Davidigenin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases, which catalyze the glucosylation of davidigenin to form glycosides such as davidioside and confusoside . These interactions are crucial for the compound’s bioactivity and stability. Additionally, davidigenin exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

Cellular Effects

Davidigenin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby affecting inflammatory responses and cell survival . Furthermore, davidigenin can alter gene expression profiles related to oxidative stress and inflammation, promoting cellular homeostasis and protection against oxidative damage .

Molecular Mechanism

At the molecular level, davidigenin exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, davidigenin inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, davidigenin can activate antioxidant response elements (AREs) in the genome, leading to the upregulation of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of davidigenin have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that davidigenin can maintain its bioactivity and continue to exert protective effects on cellular function, including reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of davidigenin vary with different dosages in animal models. At low to moderate doses, davidigenin has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, davidigenin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Davidigenin is involved in several metabolic pathways, including its conversion to glycosides through the action of glycosyltransferases . These metabolic transformations enhance the solubility and bioavailability of davidigenin, facilitating its distribution and activity within the body. Additionally, davidigenin can influence metabolic flux and metabolite levels, contributing to its overall bioactivity .

Transport and Distribution

Within cells and tissues, davidigenin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as multidrug resistance-associated proteins (MRPs) and albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Davidigenin exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with key signaling molecules and transcription factors . Additionally, post-translational modifications, such as phosphorylation, can affect the targeting and localization of davidigenin within cells, further modulating its bioactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Davidigenin can be synthesized through glycosyltransferase-catalyzed cascade reactions. This method involves the regioselective O-β-D-glucosylation of the flavonoid core structure. The reaction conditions typically include the use of uridine 5’-diphosphate (UDP)-glucose as a donor substrate and sucrose synthase (SuSy) from soybean to regenerate the UDP-glucose . The reaction is carried out with 5 mM dihydrochalcone acceptor, 100 mM sucrose, and 0.5 mM UDP, resulting in high yields of the target glucoside .

Industrial Production Methods

Industrial production of Davidigenin may involve similar biocatalytic processes, leveraging the efficiency of glycosyltransferase enzymes to achieve high yields and selectivity. The use of biocatalysts in industrial settings offers a green chemistry approach, minimizing the need for harsh chemical reagents and reducing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Davidigenin undergoes various chemical reactions, including:

Oxidation: Davidigenin can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert Davidigenin to its corresponding alcohols.

Substitution: Substitution reactions, particularly involving the hydroxy groups, can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Davidigenin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dihydrochalcone structure .

Major Products Formed

The major products formed from the reactions of Davidigenin include glucosides, such as davidioside and confusoside, which are obtained through selective glucosylation .

Comparaison Avec Des Composés Similaires

Davidigenin is similar to other dihydrochalcones, such as phloretin and isoliquiritigenin. it is unique in its specific substitution pattern of hydroxy groups, which contributes to its distinct biological activities . Similar compounds include:

Phloretin: Known for its antioxidant and anti-inflammatory properties.

Isoliquiritigenin: Exhibits strong anticancer and anti-inflammatory activities.

Davidigenin stands out due to its potent antioxidant and anti-allergic effects, making it a valuable compound for various scientific and industrial applications.

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKKUWYNITJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331802 | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23130-26-9 | |

| Record name | Davidigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23130-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Davidigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Davidigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAVIDIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OML9B432G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)

![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)

![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)

![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)

![2-[2-(1,3-Benzothiazol-2-ylsulfonyl)ethylthio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1221164.png)

![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)

![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)

![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)

![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)

![2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1221179.png)

![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)